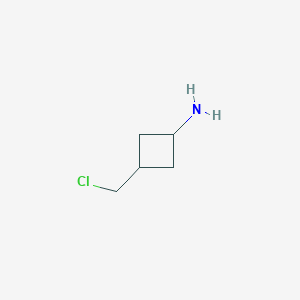![molecular formula C13H22O2 B13562448 2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one](/img/structure/B13562448.png)
2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-{7-oxaspiro[45]decan-10-yl}propan-1-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one typically involves a tandem Prins/pinacol reaction. This method utilizes a Lewis acid catalyst to facilitate the formation of the spirocyclic structure from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol . The reaction conditions are optimized to achieve high yields and excellent selectivity. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the methyl and oxaspiro positions, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one can be compared with other spirocyclic compounds such as:
- 1,4-Dioxaspiro[4.5]decan-8-one
- 1-oxaspiro(4,5)decan-2-one
- 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol acetate
These compounds share similar spirocyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific methyl and oxaspiro substitutions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H22O2 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-methyl-1-(7-oxaspiro[4.5]decan-10-yl)propan-1-one |
InChI |
InChI=1S/C13H22O2/c1-10(2)12(14)11-5-8-15-9-13(11)6-3-4-7-13/h10-11H,3-9H2,1-2H3 |
InChI Key |
BNMMHBBXTBKHIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1CCOCC12CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


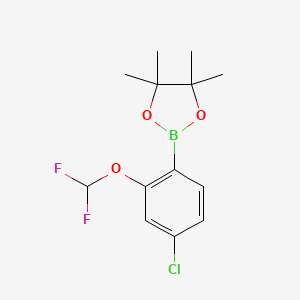
![5-(Trifluoromethyl)octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13562372.png)
![3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B13562374.png)
![rac-(3R,7aR)-7a-(4-fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13562379.png)
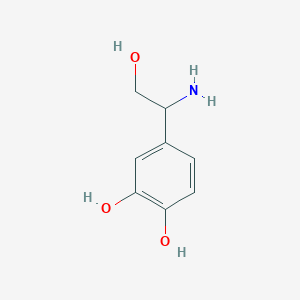

![Rel-methyl (3aR,5s,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B13562398.png)
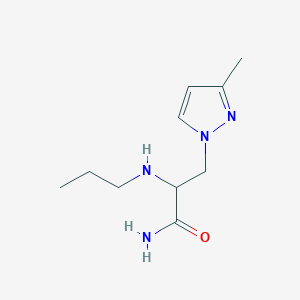
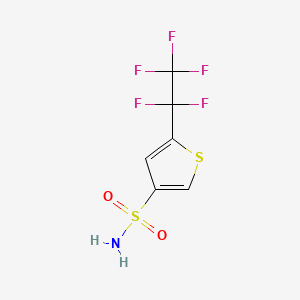
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid](/img/structure/B13562419.png)
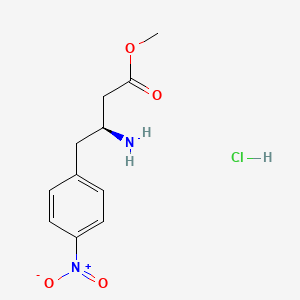
![1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13562430.png)
